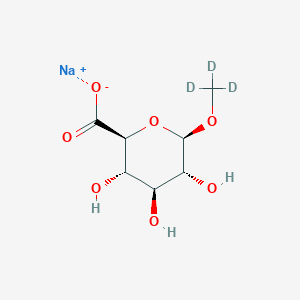

Methyl-d3 Beta-D-Glucuronide Sodium Salt

Description

Methyl-d3 Beta-D-Glucuronide Sodium Salt (CAS 58189-74-5) is a deuterium-labeled derivative of methyl β-D-glucuronide, widely used as a substrate in glucuronidation studies. This compound facilitates the investigation of drug metabolism pathways mediated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Its deuterated structure enhances analytical precision in mass spectrometry and liquid chromatography, making it indispensable for pharmacokinetic research and therapeutic drug monitoring .

Properties

Molecular Formula |

C7H11NaO7 |

|---|---|

Molecular Weight |

233.17 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(trideuteriomethoxy)oxane-2-carboxylate |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1/i1D3; |

InChI Key |

MSQCUKVSFZTPPA-QGPDKJCDSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl-d3 Beta-D-Glucuronide Sodium Salt is used as a chemical reagent in various synthetic pathways and analytical techniques. Biology: It is employed in biological studies to induce the production of specific enzymes, such as beta-D-glucuronidase in Escherichia coli. Medicine: The compound is used in pharmaceutical research to study drug metabolism and enzyme activity. Industry: It finds applications in the production of glycoproteins and other biologically active molecules.

Molecular Targets and Pathways Involved:

Enzyme Induction: Methyl-d3 Beta-D-Glucuronide Sodium Salt induces the production of beta-D-glucuronidase, an enzyme involved in the breakdown of glucuronides.

Pathways: The compound interacts with specific molecular pathways to modulate enzyme activity, which is crucial in various biological processes.

Comparison with Similar Compounds

Deuterated Glucuronide Standards

Acetaminophen-D3 Glucuronide Sodium Salt

- Parent Molecule: Acetaminophen (paracetamol).

- Applications: Serves as an internal standard for quantifying acetaminophen in biological matrices. Its deuterated form minimizes isotopic interference, ensuring high accuracy in mass spectrometry .

- Key Difference: Unlike Methyl-d3 glucuronide, which is a general substrate for UGT enzymes, Acetaminophen-D3 glucuronide is specific to acetaminophen metabolism studies.

Drug-Specific Metabolites

Propofol Beta-D-Glucuronide Sodium Salt

3-Hydroxy Desloratadine β-D-Glucuronide Sodium Salt

- Parent Molecule : Desloratadine (antihistamine).

- Applications : Critical for understanding desloratadine’s metabolic clearance.

- Structural Note: Contains a hydroxylated indole ring, distinguishing it from the simpler methyl group in Methyl-d3 glucuronide .

Chloramphenicol 3-O-beta-D-Glucuronide

Steroid and Hormone Glucuronides

Estradiol-17β-D-Glucuronide (E217G)

- Applications : Studied for its role in inducing cholestasis in rodents and primates.

- Research Findings :

Estriol 3-(β-D-Glucuronide) Sodium Salt

Chromogenic and Fluorescent Substrates

5-Bromo-4-Chloro-3-Indolyl β-D-Glucuronide Sodium Salt

4-Methylumbelliferyl β-D-Glucuronide

- Applications : Generates fluorescent 4-methylumbelliferone upon enzymatic cleavage.

- Key Difference : Used for high-throughput screening, whereas Methyl-d3 glucuronide aids stable isotope tracing .

Comparative Data Table

Chemical Reactions Analysis

Enzymatic Hydrolysis by β-D-Glucuronidase

This compound serves as a substrate for β-D-glucuronidase enzymes, particularly from Escherichia coli . The reaction involves cleavage of the β-glycosidic bond, yielding deuterated methanol and D-glucuronic acid. Key features include:

Isotopic Stability and Kinetic Effects

The deuterium substitution at the methyl group (CD₃) introduces isotopic stability, reducing metabolic degradation in tracer studies. Notable observations:

-

Kinetic Isotope Effect (KIE):

The C-D bond’s higher strength marginally slows enzymatic cleavage compared to C-H bonds, though this effect is minimal in glucuronidase assays due to the enzyme’s high catalytic efficiency . -

Analytical Utility:

Acts as an internal standard in LC-MS for quantifying non-deuterated glucuronides, leveraging a 3 Da mass shift for discrimination .

Solubility and Stability in Reaction Media

| Property | Value |

|---|---|

| Solubility in Water | 50 mg/mL (clear, colorless to faintly yellow) |

| Storage Conditions | -20°C; hygroscopic |

| pH Stability | Stable in neutral to slightly acidic conditions (pH 5–7) |

Synthetic and Industrial Relevance

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl-d3 Beta-D-Glucuronide Sodium Salt to ensure high isotopic purity?

- Methodology : The synthesis typically involves acid-catalyzed glucuronidation followed by isotopic labeling. For example, describes a similar process using tetra-n-butylammonium hydrogen sulfate as a phase-transfer catalyst in a biphasic system (water/methylene chloride) to facilitate the coupling of deuterated methyl groups to the glucuronide backbone. Post-synthesis, alkaline hydrolysis (e.g., 0.1 N NaOH at reflux for 40 minutes) removes protective acetyl groups .

- Validation : Isotopic purity (>99% deuterium incorporation) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/²H NMR) to ensure minimal unlabeled analogs .

Q. What analytical techniques are critical for validating the structural and isotopic integrity of Methyl-d3 Beta-D-Glucuronide Sodium Salt?

- Methodology :

- LC-MS/MS : Quantify deuterium labeling efficiency using transitions specific to the deuterated fragment ions (e.g., m/z shifts of +3 for the methyl-d3 group).

- ¹³C-NMR : Confirm the absence of isotopic scrambling by analyzing the glucuronide’s anomeric carbon (δ ~100-105 ppm) for splitting patterns indicative of deuterium substitution .

- Ion chromatography : Monitor sodium counterion stoichiometry to ensure salt stability during storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic stability studies involving Methyl-d3 Beta-D-Glucuronide Sodium Salt?

- Methodology :

- Controlled hydrolysis assays : Compare enzymatic (β-glucuronidase) vs. non-enzymatic (pH 7.4 buffer at 37°C) degradation rates to isolate isotope effects. For instance, deuterium labeling may reduce hydrolysis rates by 10–20% due to kinetic isotope effects (KIEs), requiring adjustments in pharmacokinetic models .

- Cross-validation : Use deuterated internal standards (e.g., Acetaminophen-D3 Glucuronide) in parallel LC-MS/MS runs to correct for matrix effects or ion suppression .

Q. What experimental designs are recommended for studying the compound’s role in UDP-glucuronosyltransferase (UGT) enzyme specificity?

- Methodology :

- Recombinant UGT isoforms : Incubate Methyl-d3 Beta-D-Glucuronide Sodium Salt with human UGT1A1, UGT2B7, and UGT2B15 to measure kinetic parameters (Km, Vmax). highlights similar workflows for Propranolol glucuronides, where deuterium labeling altered UGT2B7 affinity by 15% .

- Competitive inhibition assays : Co-incubate with non-deuterated analogs to assess whether deuterium substitution affects binding pocket interactions .

Q. How does the deuterium label influence the compound’s stability in long-term storage or under physiological conditions?

- Methodology :

- Accelerated stability studies : Store aliquots at -20°C, 4°C, and room temperature for 6–12 months. Monitor degradation via LC-MS/MS and compare to non-deuterated analogs. notes that glucuronide sodium salts stored at -20°C retain >95% purity for 24 months .

- pH-dependent stability : Test deuterium retention in buffers ranging from pH 2 (simulating gastric fluid) to pH 9 (intestinal conditions). Deuterated methyl groups are generally stable but may exchange protons in strongly acidic environments .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodology :

- Phase-solubility diagrams : Measure solubility in water, methanol, and acetonitrile at 25°C. reports methyl-glucuronide derivatives as highly water-soluble (>50 mg/mL) but poorly soluble in non-polar solvents (<1 mg/mL). Contradictions may arise from incomplete sodium salt dissociation; use conductivity measurements to verify ionic strength .

- Co-solvent systems : For cell-based assays requiring organic solvents (e.g., DMSO), limit concentrations to <0.1% to avoid precipitation .

Q. What strategies mitigate batch-to-batch variability in isotopic labeling during large-scale synthesis?

- Methodology :

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) during deuterium exchange steps to ensure consistent labeling .

- Quality-by-design (QbD) : Optimize reaction parameters (temperature, pressure) using factorial designs. emphasizes that deviations >5% in deuterium content require reprocessing via recrystallization or ion-exchange chromatography .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.